molecular formula C12H13NO2S B13058362 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one

Katalognummer: B13058362
Molekulargewicht: 235.30 g/mol
InChI-Schlüssel: WBRZXEUTQCVWSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazolidinone ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one typically involves the reaction of 4-methylbenzaldehyde with thiazolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidinones .

Wissenschaftliche Forschungsanwendungen

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one is unique due to its specific thiazolidinone ring structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H13NO2S

Molekulargewicht

235.30 g/mol

IUPAC-Name

3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one

InChI

InChI=1S/C12H13NO2S/c1-9-2-4-10(5-3-9)11(14)8-13-6-7-16-12(13)15/h2-5H,6-8H2,1H3

InChI-Schlüssel

WBRZXEUTQCVWSF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)CN2CCSC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.